molecular formula C19H17ClN2O3S2 B2414971 Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone CAS No. 2034304-31-7

Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone

Cat. No.: B2414971
CAS No.: 2034304-31-7
M. Wt: 420.93
InChI Key: CMEJCDCYPMMNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a benzo[d]thiazole ring fused with a thiazepane ring

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .

Mode of Action

It’s known that thiazole derivatives can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

The compound may affect several biochemical pathways due to its broad range of potential activities. For instance, it may interfere with bacterial quorum sensing pathways, which are used by bacteria to respond to external factors such as nutrient availability and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility properties suggest that its action could be influenced by the presence of water, alcohol, ether, and other organic solvents . Additionally, the compound’s potential interaction with bacterial quorum sensing pathways suggests that its action could be influenced by factors such as nutrient availability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved by the cyclization of o-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Thiazepane Ring: The thiazepane ring can be synthesized by reacting a suitable amine with a dicarbonyl compound, followed by cyclization.

    Coupling of the Rings: The final step involves coupling the benzo[d]thiazole ring with the thiazepane ring through a methanone linkage, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazol-2-yl(4-chlorophenyl)methanone: Similar structure but lacks the thiazepane ring.

    Benzo[d]thiazol-2-yl(7-(2-bromophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone: Similar structure but with a bromine substituent instead of chlorine.

Uniqueness

Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is unique due to the presence of both the benzo[d]thiazole and thiazepane rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c20-14-6-2-1-5-13(14)17-9-10-22(11-12-27(17,24)25)19(23)18-21-15-7-3-4-8-16(15)26-18/h1-8,17H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEJCDCYPMMNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.